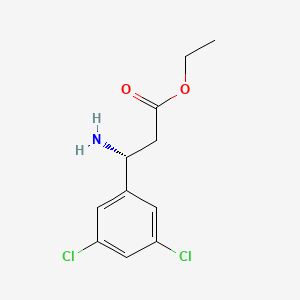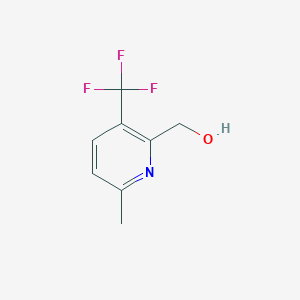
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol is an organic compound with the molecular formula C7H6F3NO It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a methyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol typically involves the reaction of 6-trifluoromethylpyridine with methanethiol. The process begins with the reaction of 6-trifluoromethylpyridine with potassium carbonate to form the corresponding trifluoromethylpyridine-3-phenolate. This intermediate is then subjected to a transesterification reaction with methyl mercaptan to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Trifluoromethyl-pyridin-2-yl)methanol: Similar in structure but lacks the methyl group at the 6-position.
2-(Trifluoromethyl)pyridine-5-methanol: Similar in structure but has the hydroxymethyl group at a different position.
Uniqueness
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
[6-methyl-3-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-3-6(8(9,10)11)7(4-13)12-5/h2-3,13H,4H2,1H3 |
Clé InChI |
JYCMGNXYYVXEOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


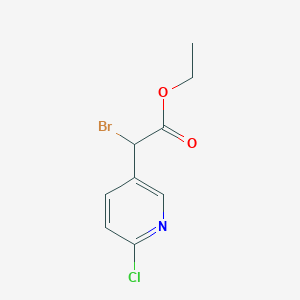
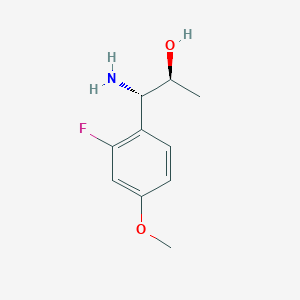
![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)

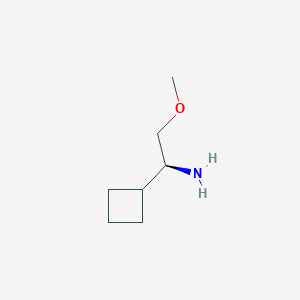

![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)


